molecular formula C16H25FN4 B7639370 1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine

1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine

Cat. No. B7639370
M. Wt: 292.39 g/mol
InChI Key: LJYARSWZQDFWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the piperazine family and has been studied extensively for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of 1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine is not fully understood, but it is believed to act by inhibiting certain cellular pathways that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to have activity against certain neurotransmitter receptors, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biochemical and physiological processes in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as modulate certain neurotransmitter receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine in lab experiments is its high potency and specificity. This compound has been shown to have significant activity against certain types of cancer cells and has shown promise in preclinical studies for the treatment of neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.

Future Directions

There are many potential future directions for research involving 1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine. Some possible areas of investigation include:
- Further studies on the mechanism of action of this compound, in order to better understand its effects on cancer cells and neurological disorders.
- Development of new synthesis methods for this compound, in order to improve yields and reduce costs.
- Investigation of the potential use of this compound in combination with other drugs, in order to enhance its efficacy and reduce toxicity.
- Clinical trials to evaluate the safety and efficacy of this compound in humans, in order to determine its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine involves the reaction of 1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol with 4-methylpiperazine in the presence of a suitable catalyst. This method has been optimized to produce high yields of the desired product and has been used extensively in research studies.

Scientific Research Applications

1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine has been studied extensively for its potential applications in various fields of research. This compound has been shown to have significant activity against certain types of cancer cells and has been investigated as a potential treatment for cancer. Additionally, it has been studied for its potential use in the treatment of neurological disorders and has shown promise in preclinical studies.

properties

IUPAC Name

1-[[1-(3-fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN4/c1-19-8-10-20(11-9-19)12-14-4-3-7-21(13-14)16-15(17)5-2-6-18-16/h2,5-6,14H,3-4,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYARSWZQDFWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCCN(C2)C3=C(C=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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